5-(Hydroxymethyl)pyridin-3-ol
Overview
Description
“5-(Hydroxymethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H7NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “5-(Hydroxymethyl)pyridin-3-ol” consists of a pyridine ring with a hydroxymethyl group attached to the 5th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “5-(Hydroxymethyl)pyridin-3-ol” are not available, a study discusses the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol.It has a molecular weight of 125.13 . The boiling point is 423.7±30.0 C at 760 mmHg .
Scientific Research Applications
1. Electropolymerization and Corrosion Protection
- Application : This compound has been used in the electrochemical synthesis of poly (4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) on steel and copper electrodes .
- Method : The synthesis was achieved in both sulfuric acid and oxalic acid by cyclic voltammetry technique . The polymer films were characterized by Fourier transforms infrared spectroscopy technique (FTIR) and scanning electron microscope (SEM) .
- Results : The corrosion performance of coatings was investigated in 0.1 M H2SO4 by potentiodynamic polarization and electrochemical impedance (EIS) spectroscopy techniques .
2. Conversion of 5-Hydroxymethylfurfural
- Application : The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds was studied to determine the routes of formation of pyridin-3-ols in foods .
- Method : 6-(Hydroxymethyl)pyridin-3-ol was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature .
- Results : The reaction had an activation energy (Ea) of 74 ± 3 kJ/mol, which was higher than that of HMF disappearance (43 ± 4 kJ/mol) .
3. Porphyrin-based Metal–Organic Frameworks
- Application : This compound has been used in the synthesis of porphyrin-based metal–organic frameworks (PMOFs), which have a wide range of applications in biomedical science .
- Method : PMOFs are assembled through the interconnection of organic linkers with metal nodes . The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
- Results : PMOFs have been used as diagnostic agents, therapeutic platforms, and drug delivery vehicles .
4. Aerobic Photo-Oxidation
- Application : 3-Pyridinemethanol, which is structurally similar to “5-(Hydroxymethyl)pyridin-3-ol”, can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid .
- Method : The reaction is carried out under aerobic conditions with light exposure .
- Results : The product of the reaction is nicotinic acid, an important compound in biochemistry .
5. Synthesis of Biocomposites
- Application : This compound has been used in the synthesis of biocomposites . Biocomposites can immobilize biomolecules like protein, enzyme, DNA, cells, peptide, etc .
- Method : The bio-application of MOFs is dependent on specific factors including structure, composition, particle morphology, pore size, dispersibility, stability, toxicity, hydrophobic or hydrophilic properties, the presence of aromatic/aliphatic ligands, functionalization and pre- or post-synthesis modification on the surface .
- Results : MOFs proved to be a suitable choice for being exerted in many applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
6. Photo-induced Oxygen Generation
- Application : Acid, base, stimulate, and thermal stable J-aggregated Zr-DTPP MOF, {DTPP = 5,15-di(3,4,5- trihydroxyphenyl)porphyrin}, in comparison to unaggregated Zr-TTPP MOF, {TTPP = 5,10,15,20-tetra(3,4,5-trihydroxyphenyl)porphyrin} can provide an improvement in photo-induced oxygen generation .
- Method : The reaction is carried out under specific conditions .
- Results : The product of the reaction is an improvement in photo-induced oxygen generation .
Safety And Hazards
The safety data sheet for a similar compound, 3-Hydroxypyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUNKIQRHSZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615340 | |
Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
51035-70-2 | |
Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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